1-Ethyl-8-fluoro-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-Ethyl-8-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the tetrahydroquinoline family Tetrahydroquinolines are known for their notable biological activity and are commonly found in natural products
Preparation Methods
The synthesis of 1-Ethyl-8-fluoro-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves a three-component cascade reaction using 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU. The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines . This method is efficient and economical, saving time during the workup procedure and purification of intermediates.
Chemical Reactions Analysis
1-Ethyl-8-fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorine atom at the eighth position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-8-fluoro-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceutical agents.
Industry: The compound is used in the production of pesticides, antioxidants, photosensitizers, and dyes.
Mechanism of Action
The mechanism of action of 1-Ethyl-8-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethyl-8-fluoro-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline: Lacks the ethyl and fluorine substituents, resulting in different chemical and biological properties.
8-Fluoro-1,2,3,4-tetrahydroquinoline: Similar structure but without the ethyl group, leading to variations in reactivity and applications.
1-Ethyl-1,2,3,4-tetrahydroquinoline:
The presence of both the ethyl and fluorine substituents in this compound makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
1-ethyl-8-fluoro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C11H14FN/c1-2-13-8-4-6-9-5-3-7-10(12)11(9)13/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
HWYFKGBWLRZKPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C1C(=CC=C2)F |
Origin of Product |
United States |
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